8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5-amine
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Overview
Description
8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5-amine is a heterocyclic compound that features a naphthyridine core substituted with a bromine atom at the 8th position and a trifluoromethyl group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate naphthyridine precursor.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of greener solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Cross-Coupling Reactions: The trifluoromethyl group can participate in cross-coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Cross-Coupling: Palladium-based catalysts (e.g., Pd(PPh3)4) are often utilized in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with various functional groups, while cross-coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and liquid crystals.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity and potential therapeutic uses.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding interactions. These properties contribute to the compound’s ability to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-2-(trifluoromethyl)quinoline: Similar in structure but with a quinoline core instead of a naphthyridine core.
2-(Trifluoromethyl)-1,6-naphthyridine: Lacks the bromine substitution at the 8th position.
8-Bromo-1,6-naphthyridine: Lacks the trifluoromethyl group at the 2nd position.
Uniqueness
8-Bromo-2-(trifluoromethyl)-1,6-naphthyridin-5-amine is unique due to the combination of the bromine and trifluoromethyl substituents on the naphthyridine core. This specific substitution pattern imparts distinct electronic and steric properties, making it valuable for applications that require precise molecular interactions and stability.
Properties
Molecular Formula |
C9H5BrF3N3 |
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Molecular Weight |
292.06 g/mol |
IUPAC Name |
8-bromo-2-(trifluoromethyl)-1,6-naphthyridin-5-amine |
InChI |
InChI=1S/C9H5BrF3N3/c10-5-3-15-8(14)4-1-2-6(9(11,12)13)16-7(4)5/h1-3H,(H2,14,15) |
InChI Key |
YNOPSJNKVVLYMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=NC=C2Br)N)C(F)(F)F |
Origin of Product |
United States |
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